N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound that features both bromine and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-iodobenzaldehyde hydrazone, followed by the acylation of the resulting hydrazone with butanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4-ETHOXYBENZAMIDE: Similar in structure but with an ethoxy group instead of the hydrazone linkage.
N-(4-BROMOPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE: Contains a thiazolidinyl group, offering different chemical properties.
Uniqueness
N-(4-BROMOPHENYL)-4-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its combination of bromine and iodine atoms, which can confer distinct reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .
Properties
Molecular Formula |
C18H17BrIN3O2 |
---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(3-iodophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H17BrIN3O2/c19-14-7-9-16(10-8-14)22-17(24)5-2-6-18(25)23-21-12-13-3-1-4-15(20)11-13/h1,3-4,7-12H,2,5-6H2,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
RDIFYWUJIAAADG-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.